

# AZD2858 versus SB-216763: A Comparative Analysis

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Compound of Interest					
Compound Name:	AZD2858				
Cat. No.:	B15541572		Get Quote		

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two widely utilized Glycogen Synthase Kinase-3 (GSK-3) inhibitors: **AZD2858** and SB-216763. This analysis focuses on their biochemical potency, selectivity, and mechanism of action, supported by experimental data to aid in the selection of the most appropriate compound for specific research applications.

# **Quantitative Data Summary**

The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) of **AZD2858** and SB-216763 against GSK-3 isoforms and other kinases, providing a clear comparison of their potency and selectivity.

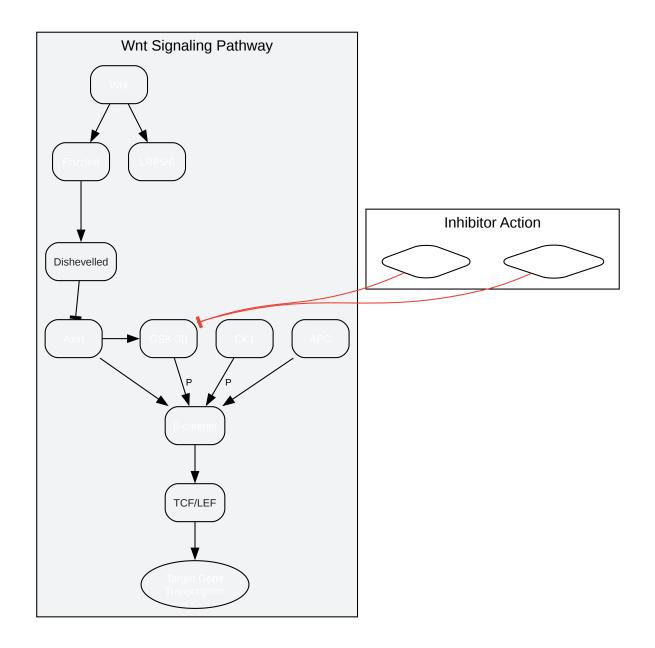
Compound	Target	IC50	Ki	Cellular IC50 (Tau Phosphorylati on)
AZD2858	GSK-3α	0.9 nM[1][2][3][4]	-	76 nM[2][4][5]
GSK-3β	5 nM[1][2][3][4] [6]	4.9 nM[5][6]		
SB-216763	GSK-3α	34.3 nM[7]	9.10 nM	-
GSK-3β	34.3 nM[7]	-		



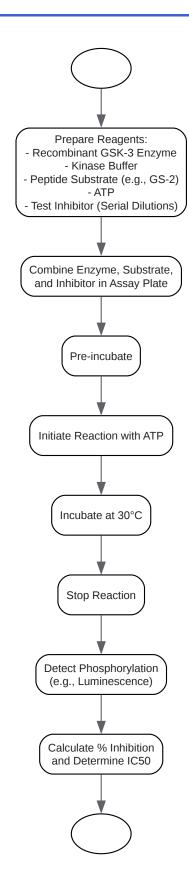
# **Mechanism of Action and Signaling Pathway**

Both **AZD2858** and SB-216763 are potent, ATP-competitive inhibitors of GSK-3.[6] GSK-3 is a constitutively active serine/threonine kinase that is a key negative regulator in the canonical Wnt/ $\beta$ -catenin signaling pathway.[3][6] In the absence of a Wnt signal, GSK-3 phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by compounds like **AZD2858** or SB-216763 prevents the phosphorylation of  $\beta$ -catenin. [5] This leads to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.[3][8] This activation of Wnt signaling is a primary downstream effect of treatment with either inhibitor.[9][10]









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